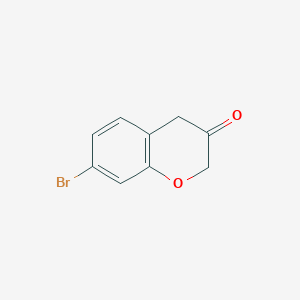

7-Bromochroman-3-one

Description

Significance of the Chromanone Core in Organic and Medicinal Chemistry

The chromanone (or chroman-4-one) scaffold is a privileged structure in medicinal chemistry. jrespharm.com This heterobicyclic system is a core component of a wide array of naturally occurring compounds and synthetic molecules that exhibit significant biological activities. jrespharm.com The structural rigidity and the synthetic accessibility of the chromanone core make it an attractive template for the design and development of new therapeutic agents. nih.gov

Chromanone derivatives have been investigated for a multitude of pharmacological applications. Research has shown that compounds containing the chromanone moiety can possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jrespharm.com The versatility of the chromanone structure allows for modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.

While the chroman-4-one isomer is more widely studied, the chroman-3-one (B94795) structure is also an important, albeit less common, motif. It serves as a key intermediate in the synthesis of various natural products and bioactive chromans. nih.gov However, the development of efficient synthetic methods for chroman-3-ones has been historically challenging, which may contribute to their relatively lower representation in the scientific literature compared to chroman-4-ones. nih.govnih.gov

Overview of Research Trajectories for Halogenated Chromanones

The introduction of halogen atoms into the chromanone scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Research into halogenated chromanones follows several key trajectories:

Enhancement of Biological Activity: Studies on various heterocyclic compounds have shown that the incorporation of halogens, such as bromine or chlorine, can lead to an enhancement of their therapeutic properties. For instance, halogenated derivatives of coumarins, which are structurally related to chromanones, have demonstrated significant antiproliferative effects against cancer cell lines. mdpi.com

Probes for Mechanistic Studies: Halogenated analogs are often synthesized to serve as tools for studying biological pathways. The specific electronic properties of the halogen atom can help in understanding the structure-activity relationships of a class of compounds.

Synthetic Intermediates: The carbon-halogen bond provides a reactive handle for further synthetic transformations. Halogenated chromanones are valuable precursors for creating more complex molecules through reactions like cross-coupling, which allows for the introduction of new functional groups. angenechemical.com

While a significant body of research exists for halogenated chroman-4-ones, the specific research trajectory for 7-Bromochroman-3-one is less defined in publicly accessible literature. Its primary role appears to be that of a building block for creating a diversity of other chemical structures. angenechemical.com The bromine atom at the 7-position offers a site for synthetic elaboration, allowing for the construction of a library of novel chroman-3-one derivatives for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUXLBZBRFDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737485 | |

| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-11-4 | |

| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromochroman 3 One

Established Synthetic Routes and Reaction Conditions

The primary and most well-documented method for the synthesis of 7-Bromochroman-3-one is through the electrophilic aromatic bromination of a chroman-3-one (B94795) precursor. This classic reaction type is a cornerstone of aromatic chemistry.

Electrophilic Aromatic Bromination of Chroman-3-one Precursors

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. sinica.edu.tw In the context of synthesizing this compound, the chroman-3-one molecule is subjected to a brominating agent in the presence of a catalyst to facilitate the substitution. libretexts.org

The choice of brominating agent is critical in determining the reaction's efficiency and selectivity. Molecular bromine (Br₂) is a traditional and potent brominating agent. masterorganicchemistry.com However, due to its corrosive nature and high reactivity, which can lead to over-bromination, alternative reagents are often preferred. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is a widely used alternative that provides a slow and constant supply of bromine radicals, which is particularly useful for allylic bromination. masterorganicchemistry.comlibretexts.org In the context of aromatic bromination, NBS, often activated by a catalyst, serves as a milder and more selective source of electrophilic bromine. organic-chemistry.org The reaction mechanism involves the in-situ generation of a low concentration of Br₂. libretexts.org Other brominating agents that have been developed for aromatic systems include N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), which have demonstrated high yields under mild conditions. organic-chemistry.org

Table 1: Common Brominating Agents for Aromatic Systems

| Brominating Agent | Formula | Key Characteristics |

| Bromine | Br₂ | Highly reactive, can lead to multiple substitutions. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Milder reagent, provides controlled bromination. masterorganicchemistry.comorganic-chemistry.org |

For less reactive aromatic rings or when using milder brominating agents, a Lewis acid catalyst is often necessary to enhance the electrophilicity of the bromine. libretexts.orglibretexts.org Iron(III) bromide (FeBr₃) is a common and effective catalyst for this purpose. wikipedia.org It functions by polarizing the Br-Br bond, creating a more potent electrophile that can attack the electron-rich benzene ring of the chroman-3-one. libretexts.org The mechanism involves the formation of a [Br-Br-FeBr₃] complex, which effectively delivers a "Br⁺" equivalent to the aromatic ring. libretexts.org The use of iron powder, which reacts with bromine to form FeBr₃ in situ, is also a common practice. rsc.org Other iron salts, such as iron(III) chloride, have also been shown to catalyze halogenation reactions. acs.org

Achieving high regioselectivity, the preferential reaction at a specific position, is a significant challenge in the synthesis of substituted aromatic compounds. In the bromination of chroman-3-one, the directing effects of the substituents on the benzene ring determine the position of bromine introduction. The ether oxygen is an ortho-, para-directing activator, while the carbonyl group is a meta-directing deactivator. The interplay of these electronic effects, along with steric considerations, influences the final product distribution.

To favor bromination at the 7-position, reaction conditions can be optimized. This can involve the choice of solvent, temperature, and catalyst system. For instance, the use of zeolites or other solid supports can induce para-selectivity due to the spatial constraints within their porous structures. mdpi.com Similarly, certain Lewis base catalysts have been shown to enhance the regioselectivity of bromination with N-halosuccinimides. organic-chemistry.org Theoretical calculations and experimental studies have been employed to understand and predict the regioselectivity in the bromination of various aromatic compounds, which can guide the rational design of synthetic strategies for this compound. mdpi.com

Role of Catalysts (e.g., Iron(III) Bromide)

Alternative Synthetic Pathways

While electrophilic bromination is a primary route, other synthetic strategies have been explored for the preparation of brominated chromanones.

Hydrogenation Addition of 7-Bromobenzopyrone

An alternative approach involves the hydrogenation of a pre-brominated precursor, 7-bromobenzopyrone (also known as 7-bromochromone). chemicalbook.comchemicalbook.com Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated bonds like double or triple bonds. wikipedia.org In this case, the double bond in the pyrone ring of 7-bromochromone is reduced to a single bond, yielding the corresponding chromanone.

This reaction is typically carried out using a catalyst, such as Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride), under a hydrogen atmosphere. chemicalbook.comchemicalbook.com The reaction conditions, including solvent, pressure of hydrogen, temperature, and reaction time, are optimized to achieve a high yield of the desired this compound. chemicalbook.comchemicalbook.com This method offers the advantage of starting with a commercially available or readily synthesized brominated precursor, thereby ensuring the position of the bromine atom from the outset.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Key Reagents | Key Features |

| Electrophilic Bromination | Chroman-3-one | Brominating agent (e.g., NBS), Catalyst (e.g., FeBr₃) wikipedia.orgvulcanchem.com | Direct bromination of the pre-formed chromanone ring. vulcanchem.com |

| Hydrogenation | 7-Bromobenzopyrone | H₂, Catalyst (e.g., Wilkinson's catalyst) chemicalbook.comchemicalbook.com | Reduction of a brominated precursor. chemicalbook.comchemicalbook.com |

Cyclodehydration Approaches

Cyclodehydration represents a fundamental strategy for the synthesis of the chromanone ring system. This approach typically involves the intramolecular cyclization of a precursor molecule through the removal of a water molecule, often facilitated by a dehydrating agent or catalyst. In the context of this compound synthesis, a common precursor is a substituted 3-aryloxypropionic acid.

One widely reported method involves the acid-catalyzed cyclization of 3-(4-bromophenoxy)propanoic acid. The reaction is an intramolecular Friedel-Crafts acylation. Strong acids such as polyphosphoric acid (PPA) are effective for this transformation. ijcce.ac.ir The mechanism involves the protonation of the carboxylic acid to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring at the ortho position relative to the ether linkage. A subsequent deprotonation step re-aromatizes the ring and yields the final 7-Bromochroman-4-one product.

More recently, solid acid catalysts like acid-activated montmorillonite (B579905) K-10 have been employed to achieve this transformation with high regioselectivity and yield. This method offers advantages such as easier work-up and reduced corrosive waste compared to traditional strong acids. The reaction is typically carried out by refluxing the 3-aryloxypropionic acid substrate with the K-10 catalyst in an anhydrous solvent like toluene. chemicalbook.com

Another cyclodehydration strategy involves the use of diacylhydrazines, which can be cyclized using various reagents like sulfuric acid or thionyl chloride to form oxadiazole structures. mdpi.com While not a direct route to chromanones, the powerful dehydrating agents used in these reactions, such as polyphosphoric acid, are also effective for the cyclization of the aforementioned 3-aryloxypropionic acids to form the desired chromanone ring. ijcce.ac.irmdpi.com

Industrial Scale Production Considerations and Efficiency

For the industrial-scale production of this compound, efficiency, cost-effectiveness, and safety are paramount. While several lab-scale syntheses exist, not all are amenable to large-scale manufacturing. Biosynce reports the capability to produce this compound from gram to hundreds of kilograms scale, indicating that viable industrial processes have been developed. biosynce.com

One documented method suitable for scale-up is the catalytic hydrogenation of the corresponding 7-Bromo-4H-chromen-4-one. chemicalbook.comchemicalbook.com This process utilizes Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) to reduce the double bond in the pyran ring. chemicalbook.comchemicalbook.com The reaction conditions have been optimized for high yield.

A summary of the optimized conditions for this hydrogenation is presented below:

| Parameter | Value | Reference |

| Substrate | 7-Bromo-4H-chromen-4-one | chemicalbook.com, chemicalbook.com |

| Catalyst | Rh(PPh₃)₃Cl (4% mol) | chemicalbook.com, chemicalbook.com |

| Solvent | Ethanol (B145695) | chemicalbook.com, chemicalbook.com |

| Hydrogen Pressure | 0.3 MPa | chemicalbook.com, chemicalbook.com |

| Temperature | 70°C | chemicalbook.com, chemicalbook.com |

| Reaction Time | 20 hours | chemicalbook.com, chemicalbook.com |

| Yield | 79.8% | chemicalbook.com, chemicalbook.com |

The use of a homogeneous catalyst like Wilkinson's catalyst allows for mild reaction conditions but may require complex downstream processing for catalyst removal and recovery, a key consideration in industrial processes. Alternative heterogeneous catalysts could offer simpler work-up procedures. The cyclization of 3-aryloxypropionic acids using reusable solid acid catalysts like montmorillonite K-10 also presents an attractive option for industrial application due to the operational simplicity and reduced environmental impact. chemicalbook.com

Novel Methodologies for Chromanone Scaffold Construction Applied to this compound Precursors

Research into the synthesis of the chromanone scaffold is ongoing, with novel methods offering improvements in efficiency, stereoselectivity, and environmental impact. These methodologies can be applied to precursors of this compound.

Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Ring Closure

A powerful strategy for constructing the chromanone ring is a tandem reaction sequence involving an initial aldol condensation followed by an intramolecular oxa-Michael addition. nih.govwikipedia.org This process typically starts with a suitably substituted salicylaldehyde (B1680747) (e.g., 4-bromo-2-hydroxybenzaldehyde) and a ketone.

The mechanism proceeds as follows:

Aldol Condensation : In the presence of a base, the ketone is deprotonated at its α-carbon to form an enolate. oregonstate.edu This enolate then acts as a nucleophile, attacking the aldehyde carbonyl group of the salicylaldehyde derivative.

Dehydration : The resulting β-hydroxy ketone intermediate is often unstable and readily dehydrates (particularly with heating) to form an α,β-unsaturated ketone. wikipedia.orgoregonstate.edu

Intramolecular Oxa-Michael Addition : The crucial ring-closing step occurs when the phenoxide ion (formed by deprotonation of the ortho-hydroxyl group) acts as a nucleophile, attacking the β-carbon of the newly formed double bond. This intramolecular conjugate addition, known as an oxa-Michael reaction, forms the heterocyclic pyranone ring of the chromanone scaffold. nih.gov

Organocatalysts, such as proline, have been successfully used to promote this tandem reaction, even enabling diastereoselective synthesis of substituted chromanones. nih.gov

Fries Rearrangement in Chromanone Synthesis

The Fries rearrangement is a classic organic reaction that can be adapted for chromanone synthesis. acs.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically promoted by a Lewis acid catalyst. hilarispublisher.com

To apply this to the synthesis of a 7-bromochromanone precursor, one would start with an appropriate phenyl ester, such as 3-bromophenyl acetate (B1210297). The Fries rearrangement would convert this ester into a mixture of ortho- and para-hydroxyacetophenones. For chromanone synthesis, the desired product is the ortho-isomer, 2-hydroxy-4-bromoacetophenone. Reaction conditions, such as temperature and the choice of Lewis acid (e.g., AlCl₃), can be tuned to favor the formation of the ortho-rearranged product. researchgate.net

Once the o-hydroxyacetophenone precursor is obtained, it can be converted to the chromanone through various methods, such as reaction with a C2 synthon followed by cyclization. A related photo-Fries rearrangement has also been demonstrated as an effective method for generating the key hydroxy ketone intermediate required for chromanone ring formation. clockss.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijcce.ac.irvnu.edu.vn This technology has been successfully applied to the synthesis of chromanones and related chromones. thieme-connect.comijcce.ac.irsciforum.net

Key applications in chromanone synthesis include:

Cyclodehydration Reactions : Microwave irradiation can significantly expedite the intramolecular cyclization of 3-aryloxypropionic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA). ijcce.ac.irijcce.ac.ir This method has been used to prepare various tricyclic chromanones, demonstrating the efficiency and rate enhancement provided by microwave heating. ijcce.ac.ir

Multicomponent Reactions : The synthesis of complex chromone (B188151) derivatives has been achieved via microwave-assisted Groebke–Blackburn–Bienaymé reactions, showcasing the potential for rapid assembly of the core structure under eco-friendly conditions. sciforum.net

Chromone Synthesis : Propylphosphonic anhydride (B1165640) (T3P®) has been used as a cyclization agent under microwave heating to produce chromones from enamino ketones, resulting in short reaction times and high-purity products. thieme-connect.com This highlights the utility of microwave assistance in the synthesis of the closely related chromone scaffold.

The primary advantages of using microwave protocols include a dramatic reduction in reaction time, improved energy efficiency, and often, cleaner reactions with fewer byproducts. thieme-connect.com

Chemical Reactivity and Transformation of 7 Bromochroman 3 One

Spectroscopic Characterization for Structural Confirmation

The structural confirmation of 7-Bromochroman-3-one is established through various spectroscopic methods. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are instrumental in elucidating its molecular structure. While specific spectral data for this compound is not extensively published, the characteristic signals for the chromanone core are well-understood.

¹H and ¹³C NMR Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The expected chemical shifts for the protons and carbons in the chromanone structure are influenced by the bromine substituent on the aromatic ring. In related chromanone structures, the protons of the pyranone ring typically appear as distinct multiplets, while the aromatic protons show characteristic splitting patterns based on their positions relative to the bromine atom and the fused ring system. mdpi.comresearchgate.netrsc.org The carbonyl carbon (C-3) is expected to have a chemical shift in the downfield region of the ¹³C NMR spectrum. mdpi.comhmdb.ca

GC-MS analysis confirms the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₉H₇BrO₂ (M.W. 227.05 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound. chemicalbook.coma2bchem.com

UV-Vis Spectroscopy reveals the electronic transitions within the molecule, which are characteristic of the chromanone chromophore. The absorption maxima are influenced by the bromine substitution on the benzopyranone system.

Below are interactive tables representing typical, expected spectroscopic data for this compound based on the analysis of closely related structures.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 4.5 - 4.7 | s |

| H-4 | 3.6 - 3.8 | s |

| H-5 | 7.7 - 7.9 | d |

| H-6 | 7.3 - 7.5 | dd |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 70 - 75 |

| C-3 | 200 - 205 |

| C-4 | 45 - 50 |

| C-4a | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| C-7 | 118 - 122 |

| C-8 | 115 - 120 |

Diverse Reaction Pathways of the Chromanone Core

The chromanone core of this compound is a versatile scaffold that undergoes a variety of chemical transformations, including oxidation and reduction reactions.

A significant oxidation pathway for this compound is its dehydrogenation to form the corresponding α,β-unsaturated ketone, 7-Bromochromone. nih.gov This transformation introduces a double bond into the pyranone ring, resulting in a more conjugated system. The conversion of chromanones to chromones is a widely utilized synthetic strategy. wvu.edubeilstein-journals.org

Several oxidizing agents can effect the conversion of chromanones to chromones. The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction.

Commonly employed oxidizing agents include:

Iodosobenzene (PhIO): This hypervalent iodine reagent can efficiently dehydrogenate chromanones under mild, metal-free conditions, often at room temperature. wvu.edubeilstein-journals.org

ortho-Iodoxybenzoic acid (IBX): Another hypervalent iodine reagent that effectively oxidizes chromanones to chromones. beilstein-journals.orgrsc.org

Manganese Dioxide (MnO₂): Active MnO₂ can be used for the oxidative dehydrogenation, typically requiring higher temperatures (e.g., 110 °C). wvu.edubeilstein-journals.org

N-Bromosuccinimide (NBS): In the presence of a radical initiator like azobisisobutyronitrile (AIBN), NBS can facilitate the oxidation, often under microwave irradiation. wvu.edubeilstein-journals.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent used for this transformation, usually requiring heating in a solvent like dioxane. wvu.edubeilstein-journals.org

Palladium(II) catalysts: Pd(II)-catalyzed dehydrogenation in a solvent like DMSO at elevated temperatures is another established method. wvu.edubeilstein-journals.org

While effective, some of these methods may require high temperatures, long reaction times, or the use of transition metal catalysts. wvu.edu

The carbonyl group at the 3-position of this compound can be selectively reduced to a hydroxyl group, yielding 7-Bromochroman-3-ol. This reaction transforms the ketone into a secondary alcohol, a key intermediate for further synthetic modifications. The reduction of the carbonyl group in chromanones is a common transformation. acs.orgnih.govacs.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent frequently used to convert ketones to alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures (e.g., 0 °C) to room temperature. rsc.orgacs.orgnih.gov

The resulting 7-Bromochroman-3-ol contains a new stereocenter at the C-3 position, leading to the potential formation of diastereomers if other stereocenters are present in the molecule.

Reduction Reactions

Common Reducing Agents and Conditions (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The ketone functional group in this compound is readily susceptible to reduction by common hydride-based reducing agents, yielding the corresponding secondary alcohol, 7-bromochroman-3-ol. The choice of reducing agent is critical, as their reactivity profiles differ significantly.

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. chemguide.co.uklibretexts.org The reaction is typically performed in a protic solvent, such as methanol or ethanol. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻), formally delivered from the BH₄⁻ complex, to the electrophilic carbonyl carbon. pressbooks.publibretexts.org This initial addition results in the formation of an alkoxide intermediate. pressbooks.publumenlearning.com Subsequent protonation of this intermediate by the solvent yields the final alcohol product. pressbooks.publumenlearning.com For this compound, this transformation produces 7-bromochroman-3-ol.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent compared to NaBH₄. lumenlearning.combyjus.com Due to its high reactivity, it reacts violently with water and other protic solvents, necessitating the use of anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comrochester.edu LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. lumenlearning.combyjus.com The mechanism is analogous to the NaBH₄ reduction, involving nucleophilic hydride transfer to the carbonyl carbon. libretexts.org However, the reaction is followed by a separate aqueous workup step to protonate the resulting aluminum alkoxide salt and to decompose any excess LiAlH₄. libretexts.orgrochester.edu A patent describes the reduction of this compound using lithium aluminum hydride at room temperature to yield the corresponding alcohol. epo.org

The following table summarizes typical conditions for the reduction of ketones, which are applicable to this compound.

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reaction at 0 °C to room temperature. chemguide.co.uk | Secondary Alcohol (e.g., 7-bromochroman-3-ol) |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Reaction in an inert atmosphere, followed by a careful aqueous workup. byjus.comrochester.edu | Secondary Alcohol (e.g., 7-bromochroman-3-ol) |

Addition Reactions to the Carbonyl Group

The carbonyl group of this compound is a key site for various nucleophilic addition reactions beyond reduction. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. ic.ac.ukmasterorganicchemistry.com These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

Addition reactions can proceed via two primary mechanisms depending on the reaction conditions:

Base-Catalyzed Addition: Under basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgic.ac.uk This intermediate is then protonated, often by the solvent or during a workup step, to give the final addition product. libretexts.org

Acid-Catalyzed Addition: Under acidic conditions, the carbonyl oxygen is first protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgic.ac.uk

A classic example of a nucleophilic addition reaction is the formation of a cyanohydrin , which involves the addition of hydrogen cyanide (HCN) across the carbonyl group. chemguide.co.uk This reaction is typically catalyzed by a base (e.g., cyanide ion, CN⁻) and results in a product containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. libretexts.orgchemguide.co.uk While specific studies on this compound are not prevalent, the general reactivity of ketones suggests its carbonyl group would undergo similar additions.

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Hydrogen Cyanide (HCN) / Cyanide ion (CN⁻) | Cyanohydrin | Aqueous solution of NaCN/KCN with acid (pH ~4-5). chemguide.co.uk |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Anhydrous aprotic solvent (e.g., ether, THF). libretexts.org |

| Water (H₂O) | Gem-diol (Hydrate) | Acid or base catalyzed; equilibrium often favors the ketone. ic.ac.uk |

Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of this compound provides another handle for synthetic modification, primarily through substitution reactions. These reactions allow for the introduction of a wide array of functional groups onto the chromanone scaffold.

Nucleophilic Substitution Reactions with Various Functional Groups (e.g., Amines, Thiols)

Direct nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is generally challenging. The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). In this compound, the carbonyl group is meta to the bromine, providing only weak activation. Therefore, these transformations often require catalysis, as discussed in the next section.

However, the principles of nucleophilic substitution with amines and thiols are well-established.

Amines: Amines are good nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.com The reaction of a haloalkane with ammonia (B1221849) or a primary amine is a standard method for amine synthesis via an Sₙ2 mechanism. chemguide.co.ukchemguide.co.uk For aryl halides, these reactions typically necessitate harsh conditions or, more commonly, transition metal catalysis.

Thiols: Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.commsu.edu The reaction of heteroaryl halides with thiols can proceed smoothly in the presence of a base like potassium carbonate to yield the corresponding thioethers. nih.gov This suggests that under suitable conditions, the bromine atom in this compound could potentially be displaced by a thiol nucleophile. Recent methods have shown that the C-SH bond in thiols can be activated for nucleophilic substitution, accommodating a wide range of nucleophiles including amines. cas.cn

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become the most effective and versatile method for functionalizing aryl halides. These reactions proceed under milder conditions than traditional SₙAr and tolerate a broad range of functional groups.

Palladium-Catalyzed Heteroarylations of Bromochromen-4-ones as Analogues

While direct studies on this compound are limited, extensive research on the closely related 3-bromochromen-4-ones provides a strong analogue for its expected reactivity. Palladium-catalyzed direct C-H coupling reactions between 3-bromochromen-4-one and various heteroaromatics have been shown to proceed in moderate to high yields. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst, such as PdCl(C₃H₅)(dppb), and a base like potassium acetate (B1210297) (KOAc). researchgate.netresearchgate.net This methodology allows for the efficient synthesis of C-C bonds between the chromone (B188151) scaffold and heteroarenes, tolerating a variety of useful functional groups. researchgate.netresearchgate.net This suggests that this compound would be a suitable substrate for similar palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the C-7 position. mdpi.com

| Heteroarene Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Thiophene | PdCl(C₃H₅)(dppb) (2 mol%) | KOAc | DMA | Moderate to High |

| Furan | PdCl(C₃H₅)(dppb) (2 mol%) | KOAc | DMA | Moderate to High |

| Thiazole | PdCl(C₃H₅)(dppb) (2 mol%) | KOAc | DMA | Moderate to High |

Mechanistic Aspects of C-Br Bond Activation

The activation of the carbon-bromine (C-Br) bond is the crucial initial step in transition metal-catalyzed cross-coupling reactions. rsc.org For palladium-catalyzed reactions, the most common mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. osti.govacs.org This step involves the insertion of the palladium atom into the C-Br bond, forming a new, higher-valent arylpalladium(II) halide intermediate. acs.org

Oxidative Addition: Ar-Br + Pd(0)L₂ → Ar-Pd(II)(Br)L₂

Transmetalation (e.g., in Suzuki coupling) or Migratory Insertion (e.g., in Heck coupling)

Reductive Elimination: Ar-R' + Pd(0)L₂

Several mechanistic possibilities for the initial C-Br bond activation have been considered, including concerted oxidative additions, halogen atom abstraction, and single electron transfer (SET) processes. rsc.orgosti.gov Detailed computational studies, using methods like Density Functional Theory (DFT), have been employed to elucidate these pathways. acs.orgnih.gov For palladium-catalyzed spiroannulation reactions involving aryl halides, DFT studies have identified the C-Br bond oxidative addition as the rate-determining step of the entire catalytic cycle. nih.gov The kinetics and feasibility of these steps are influenced by factors such as the electronic properties of the aryl halide, the nature of the palladium catalyst's ligands, the base, and the solvent used in the reaction. osti.govnih.gov

Derivatization Strategies for Analytical and Synthetic Applications

Functionalization for Enhanced Chromatographic and Spectrometric Detection (e.g., Mass Spectrometry)

Information on derivatization of this compound to improve its detection in chromatographic methods (like GC or HPLC) and spectrometric analyses (like MS) is not available in the provided search results. General derivatization techniques for ketones exist, such as reaction with hydroxylamine (B1172632) to form oximes, which introduces a nitrogen atom and can enhance ionization efficiency for mass spectrometry. ddtjournal.com For gas chromatography, silylation is a common method to increase the volatility and thermal stability of compounds with polar functional groups. However, specific applications of these methods to this compound are not documented.

Chemical Modifications for Structural Elucidation and Stereochemical Analysis

There is no specific information available regarding the chemical modifications of this compound for the purposes of structural elucidation or stereochemical analysis. General methods for structural elucidation rely on techniques like NMR and HRMS. frontiersin.org Stereochemical analysis can be aided by creating derivatives and analyzing them with chiroptical spectroscopy (ECD, VCD) or through stereospecific reactions that give products with known configurations. researchgate.netmdpi.com Without specific literature on this compound, it is impossible to detail the modifications used for this compound.

Regioselective Introduction of Diverse Substituents

The concept of regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. miracosta.edu Research on the regioselective introduction of substituents onto the this compound scaffold is not present in the available search results. While studies on other chromanone structures, such as 3-bromochroman-4-ones, show nucleophilic substitution reactions at the C3 position, similar documented reactions for the 3-keto isomer are absent. scispace.com

Mechanistic Investigations of 7 Bromochroman 3 One Reactions

Elucidation of Reaction Mechanisms in Bromination and Derivatization Processes

The structure of 7-Bromochroman-3-one presents several sites for further bromination or derivatization, primarily at the alpha-carbons (C-2 and C-4) adjacent to the ketone and on the aromatic ring.

Alpha-Halogenation: The most common derivatization for a ketone like this compound is alpha-halogenation. Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which facilitates the tautomerization to an enol. libretexts.org This enol, being electron-rich, then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form an α-bromo ketone and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org Two possible enol intermediates can form from this compound, leading to bromination at either the C-2 or C-4 position. The formation of the enol is the slow, rate-determining step of the reaction. libretexts.org

Derivatization with Nucleophiles: Chromanone scaffolds are known to react with various nucleophiles. mdpi.com For instance, reactions with amines or hydrazines can lead to the formation of new heterocyclic ring systems. mdpi.comresearchgate.net The reaction of 3-formylchromone, a related structure, with secondary amines in alcoholic solvents has been shown to proceed via a Michael addition to the C-2 position, followed by the addition of the alcohol to form a stable 2-alkoxychroman-4-one derivative. d-nb.info A similar nucleophilic attack at the C-2 position of this compound is a plausible pathway for its derivatization.

Electrophilic Aromatic Substitution: Further bromination on the aromatic ring is also possible. The existing ether oxygen is an activating, ortho-, para-directing group, while the bromine at C-7 is a deactivating, but also ortho-, para-directing group. These substituent effects would likely direct any incoming electrophile to the C-6 or C-8 positions.

Table 1: Plausible Derivatization Reactions and Mechanistic Notes

| Reaction Type | Reagents | Probable Site of Reaction | Mechanistic Pathway |

|---|---|---|---|

| α-Bromination | Br₂, CH₃COOH | C-2 or C-4 | Acid-catalyzed enol formation followed by nucleophilic attack on Br₂. masterorganicchemistry.comlibretexts.org |

| Nucleophilic Addition | Amines, Hydrazines | C-2, C-3 | Michael-type addition at C-2 or direct nucleophilic attack at the C-3 carbonyl. mdpi.comd-nb.info |

| Cross-Coupling | Arylboronic acid, Pd catalyst | C-7 | Palladium-catalyzed Suzuki coupling involving oxidative addition to the C-Br bond. |

| Electrophilic Substitution | Br₂, FeBr₃ | C-6, C-8 | Formation of a sigma complex directed by existing substituents. |

Stereochemical Aspects and Conformational Preferences in Reactivity

The stereochemical outcomes of reactions involving this compound are dictated by its three-dimensional structure and the nature of its reaction intermediates.

Conformational Preferences: The dihydropyran ring of the chroman system is not planar and is expected to exist in a puckered conformation, such as a half-chair or sofa form, to minimize steric and torsional strain. researchgate.net This conformational preference influences the orientation of substituents. For example, in a half-chair conformation, the hydrogens at C-2 and C-4 would occupy pseudo-axial and pseudo-equatorial positions, which can affect their accessibility and reactivity. pharmacy180.com Conformational analysis of similar flavanone (B1672756) structures shows that the bulky phenyl group at C-2 preferentially occupies an equatorial position to reduce steric hindrance. mdpi.com

Stereochemistry of Reactions:

Attack on the Carbonyl: The C-3 carbonyl group is trigonal planar and prochiral, meaning it has two distinct faces, designated Re and Si. libretexts.org Nucleophilic attack, for instance by a reducing agent like sodium borohydride (B1222165), can occur from either face. Without a chiral influence, this would lead to a racemic mixture (a 50:50 mix of enantiomers) of the corresponding 7-bromochroman-3-ol. libretexts.org

Formation of New Chiral Centers: The carbon at position C-2 is prochiral. libretexts.org A reaction at this position, such as the introduction of a new substituent, would create a new stereocenter. If the starting material is racemic, a pair of diastereomers would be formed. Enzymes, however, can differentiate between the prochiral hydrogens (designated pro-R and pro-S) and often yield a single stereoisomer. libretexts.org Similarly, alpha-bromination at C-4 would generate a new stereocenter at that position.

Studies on Catalyst Performance and Substrate Activation

Catalysts play a crucial role in activating this compound for various transformations by lowering the activation energy of the reaction.

Lewis and Brønsted Acid Catalysis: The ketone at C-3 can be activated by a Lewis acid (e.g., AlBr₃, ZnBr₂) or a Brønsted acid (e.g., HBr). nih.govnih.gov The catalyst coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is a key principle in acid-catalyzed alpha-halogenation and other addition reactions. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety at C-7 is a handle for transition metal-catalyzed cross-coupling reactions. Palladium catalysts are commonly used for this purpose in reactions like the Suzuki, Heck, or Sonogashira couplings. researchgate.net The catalytic cycle typically begins with the oxidative addition of a low-valent palladium(0) species into the carbon-bromine bond. This step activates the substrate, forming an arylpalladium(II) intermediate which then undergoes further reaction with the coupling partner.

Gold-Catalyzed Synthesis: An efficient synthesis of the parent chroman-3-one (B94795) scaffold has been reported using a gold catalyst. nih.gov The reaction involves the oxidation of a propargyl aryl ether, which is proposed to form a highly reactive α-oxo gold carbene intermediate that undergoes subsequent intramolecular C-H insertion to form the chroman-3-one ring system. nih.gov

Table 2: Catalyst Types and Their Role in Activating Chromanone Scaffolds

| Catalyst Type | Example(s) | Activated Functional Group | Mechanism of Activation |

|---|---|---|---|

| Brønsted Acid | HBr, Acetic Acid | C-3 Ketone | Protonation of carbonyl oxygen, facilitating enol formation. libretexts.org |

| Lewis Acid | AlBr₃, ZnBr₂, TiCl₄ | C-3 Ketone | Coordination to carbonyl oxygen, increasing electrophilicity of carbonyl carbon. nih.govnih.gov |

| Palladium(0) Complex | Pd(PPh₃)₄ | C-7 Aryl Bromide | Oxidative addition into the C-Br bond to form an organopalladium intermediate. |

| Gold(I) Complex | BrettPhosAuNTf₂ | Propargyl Ether (in synthesis) | Formation of a gold carbene intermediate for C-H insertion. nih.gov |

Influence of Solvent and Temperature on Mechanistic Pathways

The choice of solvent and the reaction temperature can significantly influence the rate, yield, and even the mechanism of a reaction involving this compound.

Influence of Solvent:

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They can stabilize charged intermediates, such as the oxonium ion formed during acid-catalyzed enolization or the carbocation in a hypothetical Sₙ1 reaction. libretexts.org By stabilizing charged transition states more than the starting materials, these solvents can accelerate reactions that proceed through ionic pathways.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions. They are often used for Sₙ2 reactions where a non-solvated, "naked" anion is a more potent nucleophile.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally preferred for reactions that proceed through non-polar intermediates and transition states, such as certain radical reactions.

The solubility of reactants and catalysts is also a critical factor. For instance, the reaction of 3-formylchromone with amines was found to follow different pathways in methanol (B129727) versus ethanol (B145695), a difference attributed to the solubility of the intermediates formed. d-nb.info

Influence of Temperature: According to collision theory and the Arrhenius equation, increasing the temperature generally increases the rate of a chemical reaction. This is because a higher temperature provides more molecules with sufficient kinetic energy to overcome the activation energy barrier. mckgroup.org However, high temperatures can sometimes lead to undesired side reactions or decomposition. In some cases, temperature can alter the selectivity of a reaction. For example, in the gold-catalyzed synthesis of certain chroman-3-ones, lowering the reaction temperature was found to improve the regioselectivity. nih.gov

Experimental Techniques for Mechanism Elucidation (e.g., Isotopic Labeling, Kinetic Studies)

To move from plausible assumptions to confirmed mechanisms for this compound reactions, several experimental techniques would be employed. numberanalytics.comnumberanalytics.com

Kinetic Studies: By measuring the reaction rate while systematically varying the concentrations of reactants and catalysts, a rate equation can be determined. numberanalytics.com This equation provides crucial information about the molecules involved in the rate-determining step. For example, if the alpha-bromination of this compound were found to be first order with respect to the ketone and the acid catalyst, but zero order with respect to Br₂, it would strongly support a mechanism where the slow step is the formation of the enol intermediate. libretexts.org

Isotopic Labeling: This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C) to trace its fate through the reaction. numberanalytics.com For instance, to confirm the role of the enol intermediate in bromination, the reaction could be carried out in a deuterated solvent like CH₃COOD. If the unreacted ketone is isolated and found to have incorporated deuterium at the C-2 and C-4 positions, it provides direct evidence for the reversible formation of an enol. redalyc.org

Spectroscopic Analysis: Monitoring the reaction over time using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can allow for the detection and characterization of transient intermediates, providing a snapshot of the reaction as it progresses. numberanalytics.com

Trapping Experiments: If a specific intermediate is proposed, a "trapping" agent can be added to the reaction. This agent is designed to react specifically with the proposed intermediate, forming a stable, characterizable product. The isolation of this trapped product serves as strong evidence for the existence of the intermediate. numberanalytics.com

Table 3: Experimental Techniques for Mechanistic Elucidation of this compound Reactions

| Technique | Application to this compound | Mechanistic Insight Gained |

|---|---|---|

| Kinetic Studies | Monitor rate of bromination vs. [ketone], [acid], and [Br₂]. | Determine the rate law and identify species in the rate-determining step. numberanalytics.com |

| Isotopic Labeling | Perform bromination in deuterated acetic acid (CH₃COOD). | Confirm enol formation by observing deuterium exchange at α-carbons. redalyc.org |

| NMR Spectroscopy | Monitor the reaction mixture over time. | Identify and structurally characterize any stable or transient intermediates. numberanalytics.com |

| Computational Modeling | Use Density Functional Theory (DFT). | Calculate energies of transition states and intermediates to predict the most likely pathway. |

| Intermediate Trapping | Add a diene to a reaction suspected of forming an aryne intermediate. | Isolate a Diels-Alder adduct to prove the existence of the aryne. numberanalytics.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular approach for calculating the structural and energetic properties of molecules because it can provide precise information for evaluating molecular characteristics. asrjetsjournal.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally feasible for relatively large systems. mpg.de

Analysis of the electrostatic potential map identifies electron-rich and electron-deficient areas, predicting sites for electrophilic and nucleophilic attack. For 7-Bromochroman-3-one, the carbonyl group (C=O) and the bromine atom would significantly influence the electron distribution and, consequently, its reactivity in chemical reactions. While specific DFT studies on this compound are not prevalent, data from related structures provide a strong basis for predicting its behavior. chemrxiv.org

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT (Note: These are representative values based on typical calculations for similar heterocyclic compounds and are for illustrative purposes only.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Potential (µ) | -(I + A) / 2 | -4.15 eV |

| Electrophilicity Index (ω) | µ² / (2η) | 3.67 eV |

The three-dimensional structure of this compound is crucial for its chemical and biological activity. The heterocyclic chroman ring is not planar. X-ray crystallography studies on analogous compounds, such as 3-Bromochroman-4-one, reveal that the heterocyclic ring typically adopts a half-chair conformation. researchgate.netdoaj.org

Computational conformational analysis can predict the most stable three-dimensional arrangements of the molecule. ethz.ch By calculating the potential energy surface for the rotation of different bonds, researchers can identify low-energy conformers and the transition states that separate them. For the chroman ring system, these calculations can quantify the stability of different puckering conformations (e.g., half-chair, twist-boat). The presence of substituents, like the bromine atom at the 7-position and the ketone at the 3-position, will influence the relative stability of these conformers. Such studies suggest that the benzyl (B1604629) group in similar structures can be relatively free to rotate at ambient temperatures, indicating small energy differences between conformations. ethz.ch

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, is a standard practice. ajol.info Studies on a library of substituted 2,2-dimethylchroman-4-ones have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values, particularly for the aromatic portion of the molecule. mdpi.com For this compound, such calculations would predict the chemical shifts for each proton and carbon atom, taking into account the electronic effects of the bromine and carbonyl groups. While computational simulation of NMR spectra can be intensive, especially for flexible molecules, it provides invaluable information. nih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are for illustrative purposes, based on general principles and data from related chromanone structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 4.5 - 4.7 | C-2 | ~70 |

| H-4 | 3.7 - 3.9 | C-3 | ~200 (carbonyl) |

| H-5 | 7.7 - 7.9 | C-4 | ~45 |

| H-6 | 7.0 - 7.2 | C-4a | ~120 |

| H-8 | 7.2 - 7.4 | C-5 | ~130 |

| C-6 | ~125 | ||

| C-7 | ~118 (C-Br) | ||

| C-8 | ~119 | ||

| C-8a | ~160 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating ultraviolet-visible (UV-Vis) absorption spectra. chemrxiv.orgmdpi.com These calculations can predict the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions, primarily π→π* and n→π* transitions. The unique relationship between a substance and its UV-Vis spectrum makes this a valuable identification tool. conicet.gov.ar The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), as solvents can influence the positions of absorption bands. mdpi.com For this compound, TD-DFT would help rationalize its observed color and electronic properties. researchgate.net

Conformational Analysis and Stability Predictions of the Chroman Ring System

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. f1000research.com This method is instrumental in drug discovery for screening virtual libraries and proposing binding modes.

Protein-ligand interactions are fundamental to nearly all biological processes, including signal transduction and metabolism. numberanalytics.combruker.com Chroman-4-one and chromone (B188151) scaffolds are present in many biologically active compounds and have been investigated for various therapeutic applications. gu.se For instance, derivatives have been evaluated as anticancer agents and as selective inhibitors of the Silent Information Regulator 2 (Sirt2) enzyme. acs.org Molecular docking studies on related chromone derivatives have identified potential interactions with targets like the HERA protein (implicated in cancer) and peroxiredoxins (involved in antioxidant defense). d-nb.info

For this compound, docking studies would be used to screen for potential biological targets. Based on the activity of similar scaffolds, likely targets could include enzymes such as kinases, histone deacetylases (like SIRT2), and other proteins implicated in cancer or inflammatory diseases. The docking process places the this compound molecule into the binding site of a target protein in various orientations and conformations, scoring each pose to identify the most likely interaction.

The primary goals of molecular docking are to predict the binding mode and estimate the strength of the interaction, known as binding affinity. nih.govplos.org The binding affinity is a measure of the strength of the interaction between the ligand and its target. nih.gov Docking algorithms generate a score, typically expressed in kcal/mol, which provides an estimate of this affinity; a more negative score generally indicates a stronger, more favorable interaction. researchgate.net

The predicted binding mode reveals specific molecular interactions, such as:

Hydrogen bonds: (e.g., with the carbonyl oxygen of the chromanone core).

Hydrophobic interactions: (e.g., involving the benzene (B151609) ring).

Halogen bonds: (a potential interaction involving the bromine atom).

π-π stacking: (between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine in the protein).

For example, in a hypothetical docking of this compound into the active site of SIRT2, the model might predict key hydrogen bonds and hydrophobic contacts that stabilize the complex, similar to those proposed for other chroman-4-one inhibitors. acs.org This detailed structural information is crucial for the rational design of more potent and selective inhibitors. plos.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., SIRT2) (Note: This table is a representative example of docking output and does not reflect actual experimental data.)

| Parameter | Description |

| Protein Target | Human Sirtuin 2 (SIRT2) |

| Binding Affinity (Docking Score) | -8.2 kcal/mol |

| Predicted Interactions | Hydrogen Bonds: - Carbonyl oxygen (O3) with backbone NH of Phe96Hydrophobic Interactions: - Benzene ring with side chains of Ile92, Val167, Phe119Halogen Interaction: - Bromine at C7 with backbone carbonyl of Gly93 |

| Predicted Binding Mode | The chromanone core is positioned deep within the hydrophobic binding pocket, with the brominated benzene ring oriented towards the solvent-exposed region. |

Prediction of Ligand-Biological Target Interactions[20],[18],[4],

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular features through calculated parameters known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. researchgate.net

The development of predictive QSAR models is a systematic process that involves the selection of a dataset of compounds with known biological activities, calculation of a wide array of molecular descriptors, and the application of statistical methods to build and validate a correlative model. chnpu.edu.ua For scaffolds related to chromanones, various QSAR models have been developed to predict activities ranging from antifungal to anticancer. acs.orgtandfonline.com These models often employ techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to establish a relationship between descriptors and activity. frontiersin.org

In studies on related chromanone derivatives, such as 3-benzylidenechromanones and 2-aryl-4-chromanones, researchers have successfully built predictive models for activities like cytotoxicity and antifungal efficacy. acs.orgiiarjournals.org The development of these models relies on calculating a diverse set of molecular descriptors that encode different aspects of the molecular structure. These descriptors typically fall into several categories: physicochemical, structural, and quantum-chemical parameters. iiarjournals.org For instance, in a study on 3-iodochromone derivatives, descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole were identified as major influencers of fungicidal activity through an MLR model. frontiersin.org

The predictive power of these models is rigorously assessed through internal and external validation techniques. frontiersin.org A successful QSAR model for a series of chromanone derivatives would allow for the virtual screening of novel compounds, such as this compound, to predict their potential biological activity before undertaking their synthesis.

Table 1: Representative Molecular Descriptors in QSAR Models for Chromanone Analogs

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Relates to the three-dimensional shape of the molecule, influencing receptor fit. iiarjournals.org |

| Edge Adjacency Indices | Unweighted Epsilon state of C-sp3 | Relates to 2D shape and electronic properties (polarization). iiarjournals.org |

| Electronic | Dipole Moment (ZCompDipole) | Influences polar interactions with biological targets. frontiersin.org |

| Quantum-Chemical | Delta Epsilon C | Describes electronic properties that can affect reaction mechanisms or binding affinity. frontiersin.org |

| Topological | T_2_Cl_6 (Number of chlorine atoms separated by 2 bonds) | Accounts for the presence and relative position of specific atoms like halogens. frontiersin.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, affecting membrane permeability. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, impacting steric hindrance at the binding site. researchgate.net |

This table is generated based on descriptors found to be significant in QSAR studies of various chromanone derivatives.

The ultimate goal of a QSAR study is to understand how specific structural features of a molecule influence its biological response. researchgate.net For the chromanone class of compounds, several studies have successfully correlated substituents at various positions with changes in activity. tandfonline.comacs.org

In a QSAR analysis of 3-benzylidenechromanones, it was found that substitutions on both the chromanone ring and the benzylidene moiety significantly impacted tumor-specificity. iiarjournals.org For example, the presence of a methoxy (B1213986) group at the 7-position of the chromanone ring, the same position as the bromine in this compound, was associated with higher tumor-specificity. iiarjournals.org Similarly, the introduction of a hydroxyl group at the 3'-position of the benzene ring also enhanced this activity. iiarjournals.org These findings suggest that for this compound, the electronic and steric properties imparted by the bromine atom at position 7 would be a critical determinant of its biological activity profile.

Another comprehensive study on 2-aryl-4-chromanones using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provided detailed insights into the structural requirements for antifungal activity. acs.orgnih.gov The resulting models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For the chromanone scaffold, these studies generally indicate that the electronic nature of substituents on the fused benzene ring is crucial. acs.org For instance, in a study of chroman-4-ones as SIRT2 inhibitors, it was noted that electron-poor compounds were generally more potent inhibitors than electron-rich compounds, and a substituent at the 6-position was more critical for activity than one at the 8-position. acs.org

Applying these principles to this compound, the bromine atom at position 7 would exert a significant electronic effect (electron-withdrawing via induction, electron-donating via resonance) and a steric effect. A QSAR model developed for a relevant biological activity would quantify these effects through specific descriptors. The correlation would likely show that the size, electronegativity, and position of the bromo substituent are key factors modulating the interaction of the molecule with its biological target.

Structure Activity Relationship Sar Studies of 7 Bromochroman 3 One and Its Derivatives

Identification of Key Pharmacophoric Features on the Chromanone Core

The fundamental pharmacophore of this class of compounds is the chromanone nucleus, which consists of a benzene (B151609) ring fused to a dihydropyran ring containing a ketone group (benzo-dihydropyran). researchgate.net The biological activity of these molecules is intrinsically linked to this rigid bicyclic system. ijrpc.com SAR studies reveal that the key pharmacophoric features are not just the core itself but also the specific substitution patterns on both the aromatic (A) ring and the pyranone (C) ring. scilit.com

Key features that are frequently modulated to alter biological activity include:

The Carbonyl Group: The ketone at the C-3 or C-4 position is a critical feature, often involved in hydrogen bonding or other interactions with biological targets. researchgate.net Its presence and position are crucial for the molecule's reactivity. researchgate.net

The Oxygen Heteroatom: The oxygen atom in the pyranone ring is a defining feature of the chromanone scaffold.

Substitution Sites: The aromatic ring (positions C-5, C-6, C-7, C-8) and the pyranone ring (positions C-2, C-3) are primary sites for modification to tune the electronic and steric properties of the molecule, thereby influencing target binding and bioactivity. researchgate.netgu.se

Impact of Substitutions on Biological Activity Profiles

The introduction of different functional groups onto the chromanone core dramatically influences the resulting compound's biological activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, determines the molecule's interaction with specific biological targets. nih.govscilit.com

The presence of a halogen atom on the aromatic ring of the chromanone scaffold is a significant modulator of biological activity. Specifically, a bromine atom at the 7-position can enhance the potency of derivatives. For instance, in studies of related chroman-4-one structures, a halogen at the 7-position (such as chlorine) was found to enhance anti-seizure efficiency. researchgate.net

In the context of sirtuin enzyme inhibition, derivatives with bromo-substitutions on the aromatic ring have demonstrated high potency. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent and selective SIRT2 inhibitor, underscoring the positive contribution of bromine substituents to bioactivity. nih.gov Similarly, for monoamine oxidase (MAO) inhibition, bromine substitution on the chromone (B188151) ring has been shown to be effective for inhibiting the enzyme. mdpi.com Brominated heterocycles are also valuable as synthetic intermediates, allowing for further chemical exploration. mdpi.com

Substitutions at various other positions on the chromanone ring have been systematically studied to understand their impact on biological activity.

Position C-2: The C-2 position is a frequent site for modification. In the development of SIRT2 inhibitors, an alkyl chain of three to five carbons at C-2 was found to be optimal for high potency. nih.govacs.org A methyl group at this position has also been correlated with enhanced anti-seizure activity in certain chromane (B1220400) derivatives. researchgate.net

Position C-3: Modifications at the C-3 position can have a profound effect on a compound's biological profile. In the pursuit of anticancer agents, the attachment of a benzene ring at C-3 was associated with enhanced antiproliferative potency. mdpi.com The introduction of azolyl rings at this position has also been explored to modulate anticonvulsant activity. researchgate.net

Position C-6: The C-6 position is another critical point for substitution. The introduction of an electron-withdrawing fluorine atom at C-6 has been shown to have a positive impact on cytotoxic activity against cancer cell lines. nih.govresearchgate.net Similarly, for antioxidant activity, the presence of an electronegative atom like fluorine or chlorine at C-6 enhances radical scavenging capabilities. researchgate.net For SIRT2 inhibition, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. nih.govacs.org

Other Positions (C-5 and C-8): Substitutions at C-5 and C-8 also play a role in defining the biological activity. In bis-chromone derivatives, a 5-cyclohexylmethoxy group was found to increase anticancer activity. nih.gov For antioxidant chromone derivatives, hydroxyl (OH) groups at C-5 or C-7 were found to be favorable for reacting with reactive oxygen species. ipb.pt

Table 1: Effect of Substitutions on the Biological Activity of Chromanone Derivatives

| Position | Substituent | Resulting Effect | Biological Activity | Reference |

|---|---|---|---|---|

| C-7 | Halogen (Cl, Br) | Enhanced potency | Anti-seizure, SIRT2 Inhibition | researchgate.netnih.gov |

| C-2 | C3-C5 Alkyl Chain | Optimal potency | SIRT2 Inhibition | nih.govacs.org |

| C-2 | Methyl | Enhanced efficacy | Anti-seizure | researchgate.net |

| C-3 | Benzene Ring | Enhanced potency | Anticancer (Antiproliferative) | mdpi.com |

| C-6 | Fluorine | Positive impact on activity | Anticancer (Cytotoxic) | nih.govresearchgate.net |

| C-6 | Fluorine/Chlorine | Enhanced activity | Antioxidant | researchgate.net |

| C-6, C-8 | Large, Electron-Withdrawing Groups | Favorable for potency | SIRT2 Inhibition | nih.govacs.org |

| C-5 | Cyclohexylmethoxy | Increased activity | Anticancer | nih.gov |

Role of the Bromine Atom at the 7-Position in Modulating Activity

Strategies for Enhancing Bioactivity and Specificity through Rational Structural Modifications

Several strategic approaches are employed to improve the bioactivity and target specificity of chromanone-based compounds. These strategies often rely on a deep understanding of the target's structure and the compound's SAR.

Molecular Hybridization: This strategy involves combining the chromone scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. For example, novel chromone-based pyrimidine (B1678525) hybrids have been designed and synthesized to target multiple cancer-related pathways. bohrium.com

Rational, Structure-Based Design: Leveraging molecular modeling and computational tools allows for the rational design of inhibitors that fit precisely into the binding site of a target enzyme or receptor. This approach was successfully used to develop potent and selective p38α MAP kinase inhibitors by designing chromone derivatives to fit the enzyme's ATP-binding site. researchgate.netacs.org

Regioselective Synthesis: Advanced synthetic methods, such as palladium-mediated reactions, enable the precise and regioselective introduction of various substituents onto the chromone scaffold. researchgate.net This control allows for the systematic exploration of SAR and the fine-tuning of biological activity.

Functional Group Manipulation: A common strategy involves introducing specific functional groups to enhance interactions with the target. For example, adding electron-donating groups like methoxy (B1213986) (OCH3) or hydrogen-bonding groups like hydroxyl (OH) on a bis-chromone scaffold was found to increase anticancer activity. nih.gov

Analysis of Substituent Effects on Target Selectivity

A key goal in drug design is to achieve target selectivity to minimize off-target effects. For chromanone derivatives, substituents play a crucial role in determining this selectivity.

Studies on sirtuin inhibitors have shown that chroman-4-one derivatives can be highly selective for SIRT2 over the closely related SIRT1 and SIRT3 isoforms. nih.govacs.org This selectivity is dictated by the substitution pattern, with potent and selective inhibitors often bearing substituents at the C-2, C-6, and C-8 positions. nih.gov For example, 6,8-disubstituted 2-pentylchroman-4-ones were found to be completely selective for SIRT2. acs.org

Similarly, in the development of kinase inhibitors, 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives with an amino group on the pyridyl moiety were not only potent p38α inhibitors but also showed excellent selectivity when tested against a large panel of other kinases. acs.org High selectivity has also been achieved for MAO-B inhibitors, where N-substituted 7-benzyloxy-chromene-8-carboxamide derivatives showed significant inhibitory activity against hMAO-B with high selectivity over hMAO-A. bohrium.com These examples highlight that rational modification of substituents on the chromanone core is a powerful tool for achieving desired target selectivity.

Applications of 7 Bromochroman 3 One in Synthetic Organic Chemistry

7-Bromochroman-3-one as a Versatile Synthetic Building Block and Intermediate

This compound serves as a foundational component for the synthesis of more complex molecules. angenechemical.com Its utility stems from the presence of two key reactive sites: the ketone functionality and the bromine-substituted aromatic ring. The ketone allows for a variety of transformations, such as reductions, aldol (B89426) condensations, and the introduction of substituents at the C2 and C4 positions. Simultaneously, the bromo group at the C7 position is amenable to a wide range of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functional groups. This dual reactivity makes this compound a powerful tool for building molecular complexity. angenechemical.com

Synthesis of Complex Organic Molecules

The strategic functionalization of this compound has paved the way for the assembly of a variety of complex organic molecules. ugent.besmith.edu The bromine atom can be readily displaced or utilized in coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are commonly employed to append various substituents to the aromatic ring. These reactions are instrumental in constructing polycyclic and highly functionalized systems that are often challenging to synthesize through other means. ugent.be

The ketone group further expands the synthetic possibilities. It can be transformed into a variety of other functional groups or used as a handle to construct new rings. For example, the ketone can be reduced to a hydroxyl group, which can then be used in etherification or esterification reactions. Alternatively, the α-position to the ketone can be functionalized through enolate chemistry, allowing for the introduction of alkyl, acyl, or other groups. This versatility allows for the precise and controlled construction of intricate molecular frameworks.

| Reaction Type | Reagents/Conditions | Transformation | Reference |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Arylation at C7 | angenechemical.com |

| Heck Coupling | Pd catalyst, base, alkene | Alkenylation at C7 | angenechemical.com |

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Alkynylation at C7 | angenechemical.com |

| Reduction | NaBH4, LiAlH4 | Ketone to hydroxyl | General Knowledge |

| Aldol Condensation | Base, aldehyde/ketone | C-C bond formation at C2/C4 | acs.org |

Preparation of Natural Product Analogues (e.g., Flavonoids, Homoisoflavanones)